2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide is a compound that belongs to a class of chemicals known for their heterocyclic and thioether functionalities. Such compounds have been explored for various biological activities and chemical properties. The presence of 1,2,4-triazole, furan, and thiazole rings suggests a potential for diverse chemical reactivity and interactions, contributing to a broad spectrum of chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds typically involves multistep reactions, starting from readily available precursors. For example, compounds with 1,2,4-triazole, furan, and thiazole moieties can be synthesized through cyclocondensation, acylation, and thiation reactions. These processes may involve the use of specific reagents like acetyl chloride, thiourea, and various aldehydes or ketones in the presence of catalysts or under specific conditions to ensure the formation of the desired heterocyclic frameworks and the introduction of thioether groups (Mir, Siddiqui, & Comrie, 1991).
Molecular Structure Analysis
Structural elucidation of such compounds typically employs spectroscopic methods including NMR, IR, and MS, along with X-ray crystallography for precise molecular geometry determination. The structure is characterized by the presence of multiple heterocycles linked through a thioether bridge, contributing to the compound's unique chemical behavior and interactions. For example, the crystal structure analysis of related compounds has revealed specific orientations between the heterocyclic units and the acetamide group, influencing the overall molecular conformation and potential intermolecular interactions (Zareef, Iqbal, Arfan, & Parvez, 2008).
Scientific Research Applications
Antituberculosis Activity Compounds related to 2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide have shown significant activity against Mycobacterium tuberculosis. This includes derivatives synthesized for testing their antituberculosis efficacy, demonstrating the potential of these compounds in contributing to the development of new antituberculosis agents (Mir, Siddiqui, & Comrie, 1991); (Mir, Siddiqui, & Comrie, 1970).
Antimicrobial Effects The antimicrobial activities of novel thiazole derivatives, which are structurally related to the compound , have been evaluated against a range of foodborne Gram-positive and Gram-negative test bacteria, as well as various Candida and Aspergillus species. These studies highlight the compound's potential as a basis for developing new antimicrobial agents (Cankiliç & Yurttaş, 2017).
Insecticidal Properties Research into the synthesis of various heterocycles incorporating a thiadiazole moiety, including derivatives of the focal compound, has shown effectiveness against the cotton leafworm, Spodoptera littoralis. This points towards the utility of such compounds in agricultural applications, particularly in pest control (Fadda et al., 2017).
Anticancer Activity Derivatives of 2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide have been synthesized and studied for their anticancer activity. This research contributes to the ongoing search for new therapeutic agents in the fight against cancer, highlighting the compound's potential relevance in medicinal chemistry (Evren et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S2/c1-2-6-19-12(10-4-3-7-21-10)17-18-14(19)23-9-11(20)16-13-15-5-8-22-13/h2-4,7H,1,5-6,8-9H2,(H,15,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGAVWPFSLEXNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=NCCS2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
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